molecular formula C11H14N2O5 B12396938 1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12396938
M. Wt: 254.24 g/mol
InChI Key: YVDWDRXYCAHSJC-DXEWVWIPSA-N
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Description

1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes both pyrimidine and oxolane rings

Preparation Methods

The synthesis of 1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.

    Final assembly: The final step involves the coupling of the oxolane and pyrimidine rings under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, such as the addition of hydrogen halides to the double bond.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is studied for its ability to interact with specific biological targets and pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the functional groups attached to the rings.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents can be compared in terms of their reactivity and biological activities.

    Oxolane derivatives: Compounds with similar oxolane rings but different substituents can be compared in terms of their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O5/c1-5-4-13(11(16)12-9(5)15)10-8(17-3)7(14)6(2)18-10/h4,7-8,10,14H,2H2,1,3H3,(H,12,15,16)/t7?,8-,10+/m0/s1

InChI Key

YVDWDRXYCAHSJC-DXEWVWIPSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(C(=C)O2)O)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(=C)O2)O)OC

Origin of Product

United States

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